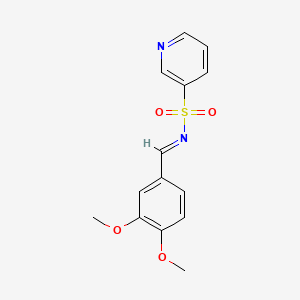![molecular formula C19H17ClN2O2 B2558995 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-98-2](/img/structure/B2558995.png)
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene (4-Cl-TOMD) is an organic compound that has been studied for its potential applications in a variety of areas, including medicinal chemistry and drug design. 4-Cl-TOMD is a derivative of the parent compound, 4-toluidinocarbonyloxyiminomethyl-1,2-dihydronaphthalene (TOMD), which is a versatile platform for the synthesis of a range of important compounds. 4-Cl-TOMD has been found to be an effective starting material for the synthesis of several biologically active molecules and has been the subject of numerous research studies.
科学的研究の応用
- Anticancer Properties: Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation.
- Enzyme Inhibition : The compound’s chemical structure suggests it could inhibit specific enzymes involved in disease processes. Medicinal chemists study its interactions with enzymes to design targeted therapies .
- Organic Semiconductors: Due to its conjugated system, 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene can be used as an organic semiconductor. Researchers explore its applications in flexible displays, solar cells, and transistors.
- Photovoltaics : Investigations into its photophysical properties reveal its potential as a light-absorbing material in solar cells .
- Agrochemicals and Pest Control Insecticides: The compound’s structure suggests it could act as an insecticide. Researchers study its effects on pests and explore its use in crop protection.
- Building Block for Synthesis: Organic chemists use this compound as a building block in complex syntheses. Its functional groups allow for diverse transformations, enabling the creation of novel molecules.
- Catalytic Applications : Investigations into its catalytic properties may reveal its potential in promoting specific chemical reactions .
- Analytical Chemistry and Sensors Sensor Development: Researchers explore its use in chemical sensors due to its potential interactions with specific analytes. It could be employed in environmental monitoring or medical diagnostics.
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Chemical Synthesis and Catalysis
Pharmacokinetics and Metabolism Studies
特性
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-6-10-16(11-7-13)22-19(23)24-21-12-15-9-8-14-4-2-3-5-17(14)18(15)20/h2-7,10-12H,8-9H2,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTJSZVOFDDAJK-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)

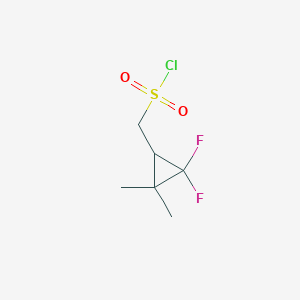
![Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2558922.png)
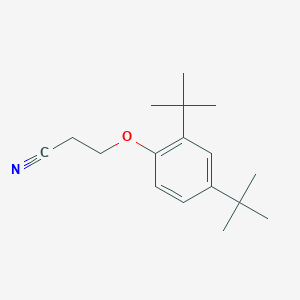
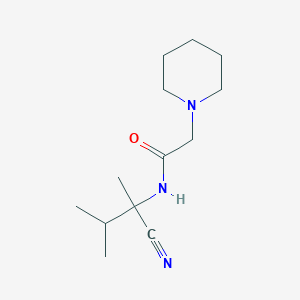
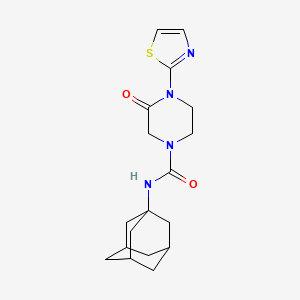
![6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2558927.png)




![5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2558934.png)
